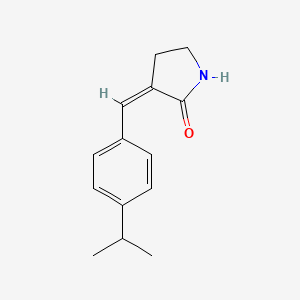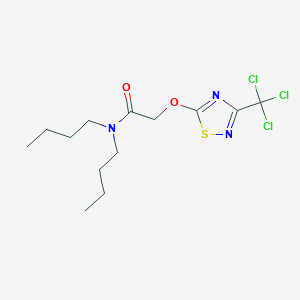
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide is a chemical compound known for its unique structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide typically involves the reaction of 3-(trichloromethyl)-1,2,4-thiadiazole with N,N-dibutylacetamide. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the acetamide and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutylacetamide: A simpler analog without the thiadiazole ring.
N,N-Dibutyl-2-chloroacetamide: Contains a chloro group instead of the trichloromethyl group.
N,N-Dibutyl-2-(2-thienyl)acetamide: Contains a thienyl group instead of the thiadiazole ring.
Uniqueness
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide is unique due to the presence of the trichloromethyl group and the thiadiazole ring, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89781-33-9 |
|---|---|
Molecular Formula |
C13H20Cl3N3O2S |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
N,N-dibutyl-2-[[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]oxy]acetamide |
InChI |
InChI=1S/C13H20Cl3N3O2S/c1-3-5-7-19(8-6-4-2)10(20)9-21-12-17-11(18-22-12)13(14,15)16/h3-9H2,1-2H3 |
InChI Key |
XERSBKJVWLUKJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)COC1=NC(=NS1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


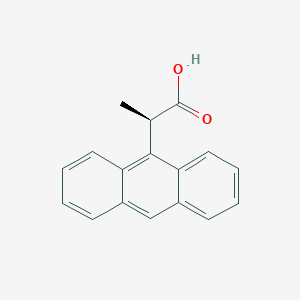
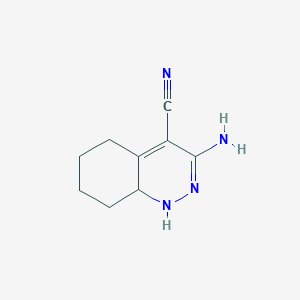
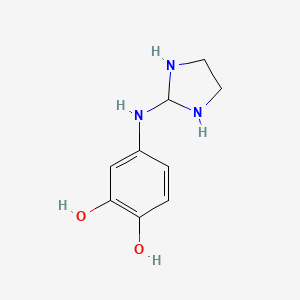
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
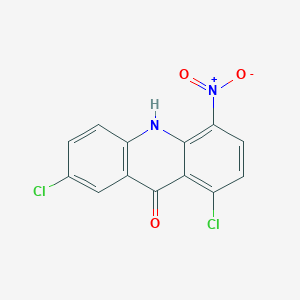
![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
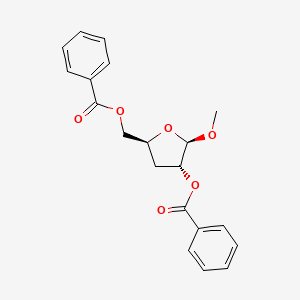
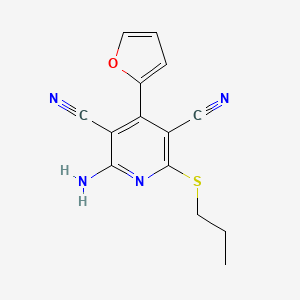
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
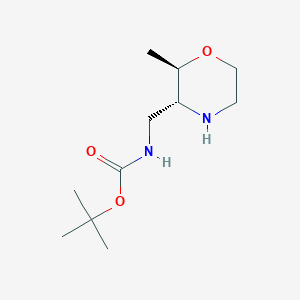
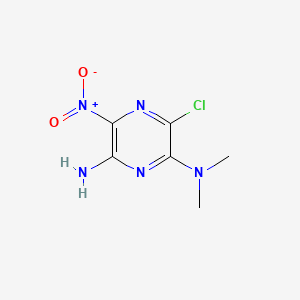

![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
